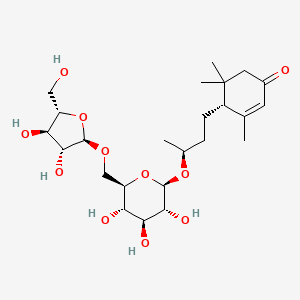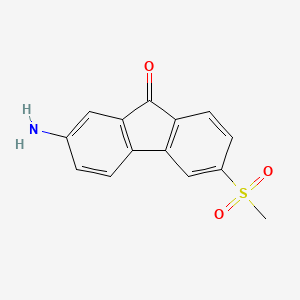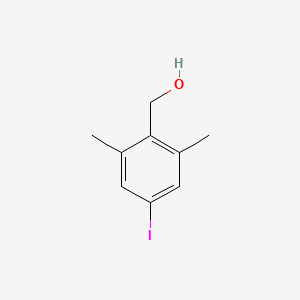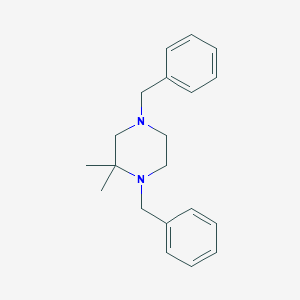![molecular formula C20H34S B14012585 [2-(Dodecylsulfanyl)ethyl]benzene CAS No. 5432-98-4](/img/structure/B14012585.png)
[2-(Dodecylsulfanyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dodecylsulfanyl)ethyl]benzene: is an organic compound with the molecular formula C20H34S. It is characterized by a benzene ring substituted with a 2-(dodecylsulfanyl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dodecylsulfanyl)ethyl]benzene typically involves the reaction of dodecyl mercaptan with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the dodecylsulfanyl group to the ethylbenzene moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: [2-(Dodecylsulfanyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: [2-(Dodecylsulfanyl)ethyl]benzene is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes. The dodecylsulfanyl group can influence the compound’s hydrophobicity and membrane permeability, making it a useful tool in membrane studies .
Medicine: The compound’s potential medicinal applications are being explored, particularly in drug delivery systems. The dodecylsulfanyl group can enhance the solubility and bioavailability of certain drugs, making this compound a valuable component in pharmaceutical formulations .
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier. Its ability to reduce surface tension and stabilize emulsions makes it useful in various applications, including cosmetics, detergents, and lubricants .
Mechanism of Action
The mechanism of action of [2-(dodecylsulfanyl)ethyl]benzene involves its interaction with molecular targets through its dodecylsulfanyl group. This group can engage in hydrophobic interactions with lipid membranes, altering their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
[2-(Hexylsulfanyl)ethyl]benzene: Similar structure but with a shorter hexyl chain.
[2-(Octylsulfanyl)ethyl]benzene: Similar structure with an octyl chain.
[2-(Decylsulfanyl)ethyl]benzene: Similar structure with a decyl chain.
Uniqueness: [2-(Dodecylsulfanyl)ethyl]benzene is unique due to its longer dodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other molecules. This makes it particularly useful in applications requiring enhanced hydrophobicity and membrane permeability .
Properties
CAS No. |
5432-98-4 |
|---|---|
Molecular Formula |
C20H34S |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
2-dodecylsulfanylethylbenzene |
InChI |
InChI=1S/C20H34S/c1-2-3-4-5-6-7-8-9-10-14-18-21-19-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
InChI Key |
GJHDCHJLVLQEFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


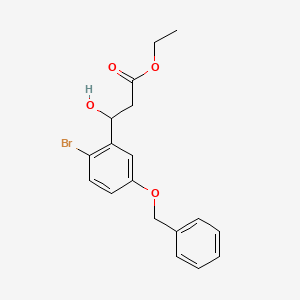
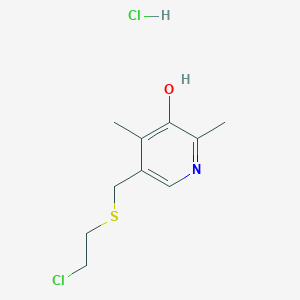
![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
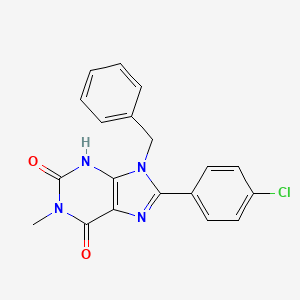
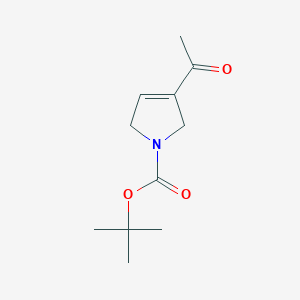
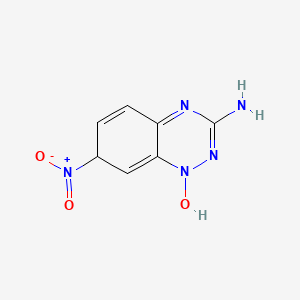
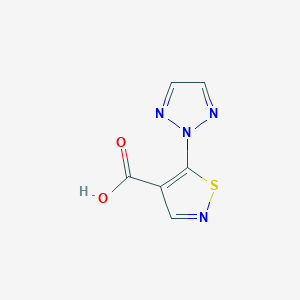
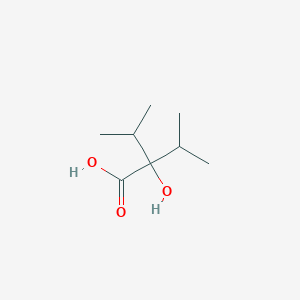
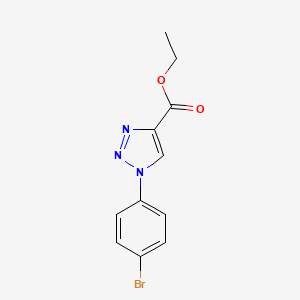
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
